molecular formula C21H16N2O3S2 B492732 3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 671200-60-5

3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B492732
CAS RN: 671200-60-5
M. Wt: 408.5g/mol
InChI Key: XKRBSZOVDPONQL-UHFFFAOYSA-N
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Description

3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They have been tested in vitro for their ability to inhibit VEGFR-2 and prevent cancer cell growth in various types of cancer cells, such as MCF-7 and HepG2 .

EZH2 Inhibition

Modified thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors, a target for cancer treatment. These compounds have shown antiproliferative activity against several cancer cell lines and were evaluated for their toxicity against HEK293T cells .

Antimycobacterial Activity

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and screened against Mycobacteria as part of efforts to develop new antitubercular agents. Certain compounds exhibited significant activity against Mycobacterium tuberculosis .

Synthesis Methodology

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using microwave irradiation in solvent-free conditions, showcasing an efficient method for preparing these compounds which could be applied in various research fields .

Antimicrobial Properties

Although not directly related to the compound , related thieno[2,3-d]pyrimidine derivatives have been synthesized with antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .

Chemical Synthesis and Reactivity

The compound’s structure suggests potential reactivity that could be exploited in chemical synthesis, such as nucleophilic addition or substitution reactions that are characteristic of thioxopyrimidines and their analogs .

Design, synthesis, anti-proliferative evaluation, docking, and MD… [Design, synthesis, and biological evaluation of novel thieno3,2-d… Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as… Synthesis of Some Thieno[2,3-d]pyrimidin-4(3H)-ones Using Microwave… Molecules | Free Full-Text | Synthesis and Antimicrobial… - MDPI Preparation and biological properties of 2-thio-containing pyrimidines…

properties

IUPAC Name

5-(furan-2-yl)-2-phenacylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(17-9-6-11-26-17)12-27-19(18)22-21(23)28-13-16(24)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRBSZOVDPONQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC=C2C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

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